molecular formula C14H17N3O4 B14740650 N-[[(E)-3-(2-Furyl)prop-2-enoyl]carbamoyl]piperidine-1-carboxamide CAS No. 5422-65-1

N-[[(E)-3-(2-Furyl)prop-2-enoyl]carbamoyl]piperidine-1-carboxamide

Cat. No.: B14740650
CAS No.: 5422-65-1
M. Wt: 291.30 g/mol
InChI Key: LKMRDNUDMFKEIU-UHFFFAOYSA-N
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Description

N-[[(E)-3-(2-Furyl)prop-2-enoyl]carbamoyl]piperidine-1-carboxamide is a synthetic organic compound with the molecular formula C14H17N3O4 It is characterized by the presence of a furan ring, a piperidine ring, and a conjugated enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(E)-3-(2-Furyl)prop-2-enoyl]carbamoyl]piperidine-1-carboxamide typically involves the reaction of piperidine-1-carboxylic acid with an appropriate enoyl chloride derivative in the presence of a base. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[[(E)-3-(2-Furyl)prop-2-enoyl]carbamoyl]piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The enoyl group can be reduced to form the corresponding saturated amide.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

N-[[(E)-3-(2-Furyl)prop-2-enoyl]carbamoyl]piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[(E)-3-(2-Furyl)prop-2-enoyl]carbamoyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2E)-3-(2-Furyl)-2-propenoyl]-3,4,5-trimethoxybenzohydrazide
  • (2E)-3-(2-furyl)-N-[(3,4,5-trimethoxyphenyl)carbonylamino]prop-2-enamide

Uniqueness

N-[[(E)-3-(2-Furyl)prop-2-enoyl]carbamoyl]piperidine-1-carboxamide stands out due to its unique combination of a furan ring and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

5422-65-1

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

N-[3-(furan-2-yl)prop-2-enoylcarbamoyl]piperidine-1-carboxamide

InChI

InChI=1S/C14H17N3O4/c18-12(7-6-11-5-4-10-21-11)15-13(19)16-14(20)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2,(H2,15,16,18,19,20)

InChI Key

LKMRDNUDMFKEIU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)NC(=O)NC(=O)C=CC2=CC=CO2

Origin of Product

United States

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